molecular formula C19H20N2O3S2 B2401615 4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034397-68-5

4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2401615
CAS No.: 2034397-68-5
M. Wt: 388.5
InChI Key: WXMCDEFWWUSVEB-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, including a thiophene ring, a pyridine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules with multiple functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

4-ethoxy-3-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-3-24-19-5-4-17(10-14(19)2)26(22,23)21-12-15-6-8-20-18(11-15)16-7-9-25-13-16/h4-11,13,21H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMCDEFWWUSVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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